molecular formula C17H11Cl2FN2OS B6035240 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B6035240
M. Wt: 381.2 g/mol
InChI Key: CVYHCYYPTMMHGD-UHFFFAOYSA-N
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Description

2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,3-dichlorobenzoyl chloride and 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-amine in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide exerts its effects involves interactions with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis. The compound binds to enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall, thereby disrupting cell wall formation and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
  • 2,4-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
  • 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the benzamide and thiazole rings. This unique structure contributes to its distinct biological activities and chemical properties .

Properties

IUPAC Name

2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2FN2OS/c1-9-15(10-5-7-11(20)8-6-10)21-17(24-9)22-16(23)12-3-2-4-13(18)14(12)19/h2-8H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYHCYYPTMMHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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